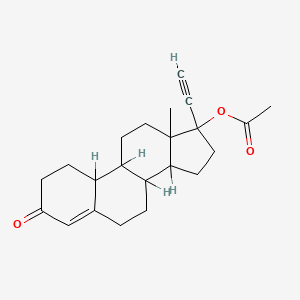

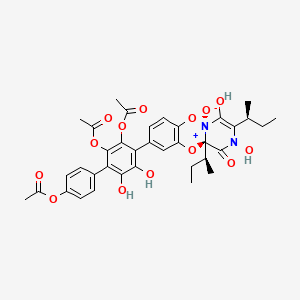

19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-

Vue d'ensemble

Description

Norethindrone Acetate is the orally bioavailable acetate salt of norethindrone, a synthetic progestin with some anabolic, estrogenic, and androgenic activities. As do all progestins, norethindrone binds to and activates nuclear progesterone receptors (PRs) in target tissues such as the pituitary and reproductive system; ligand-receptor complexes are translocated to the nucleus where they bind to progesterone response elements (PREs) located on target genes, followed by various transcriptional events and histone acetylation. Physiological effects include the inhibition of luteinizing hormone (LH) release, an increase in the endometrial luteal-phase, and alterations in endocervical mucus secretion.

Acetate ester of norethindrone that is used as a long-term contraceptive (CONTRACEPTIVE AGENTS).

Applications De Recherche Scientifique

Interaction with Steroid Receptors

- Interaction in Human Uterus : Norethindrone and norethindrone acetate, similar to "19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-", have been found to competitively inhibit the binding of progesterone and oestradiol to their respective receptors in the human uterus. This suggests a role in modulating hormonal interactions at the receptor level (Kasid et al., 1978).

Treatment of Menopause Syndrome

- Effect on Menopause Symptoms : In a study, a compound closely related to "19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-" showed effectiveness in relieving menopause symptoms, highlighting its potential use in treating menopause-related conditions (B. Wen, 2001).

Influence on Liver Enzymes

- Effect on Liver Cytochrome P-450 : Certain norsteroids, closely related to the compound , have been observed to cause a time-dependent loss of cytochrome P-450 when incubated with rat liver microsomal fractions. This indicates a possible influence on liver enzyme systems (White & Muller-Eberhard, 1977).

Progestational and Antiovulation Activities

- Topical Application : Progestins including 19-norprogesterone and derivatives have shown high effectiveness in progestational and antiovulation tests, suggesting applications in fertility and contraceptive research (Shipley, 1965).

Hormonal Profile and Metabolic Studies

- Endocrinological Properties : Compounds with a similar structure to "19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-" have been found to possess weak estrogenic, androgenic, and progestational activities, providing insights into their complex hormonal and metabolic profiles (Vies, 1987; de Visser et al., 1984).

Influence on Endometrium

- Impact on Endometrial Pattern : Long-term therapy with related norsteroids did not significantly influence the endometrium in post-menopausal women, indicating potential safety and efficacy in hormone replacement therapies (Genazzani et al., 1991).

Propriétés

IUPAC Name |

(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)

![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)

![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)

![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)